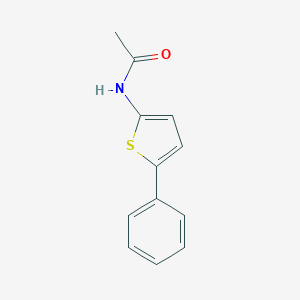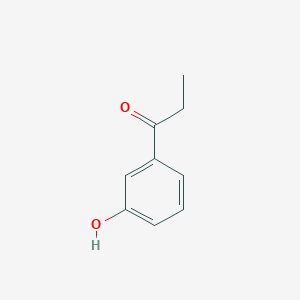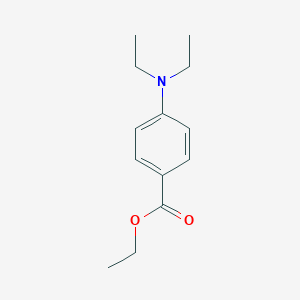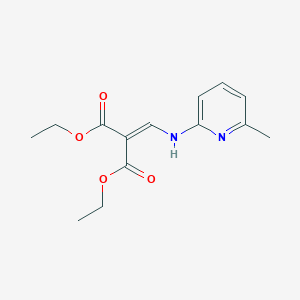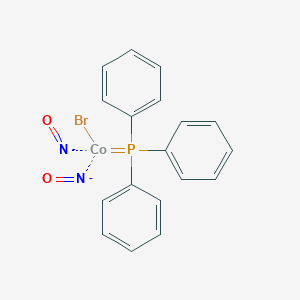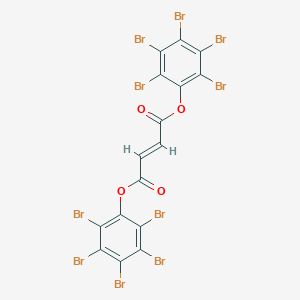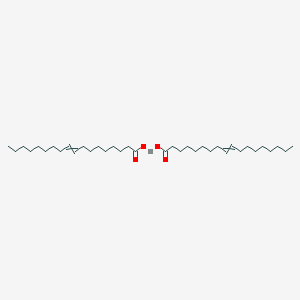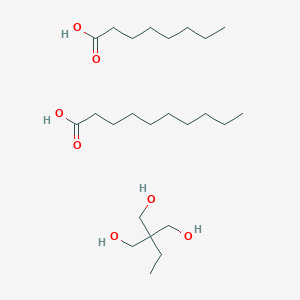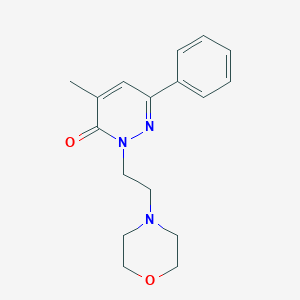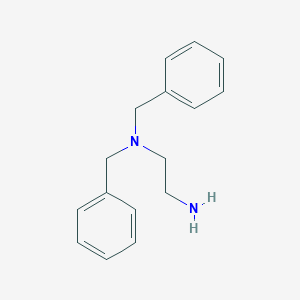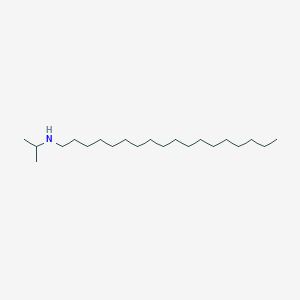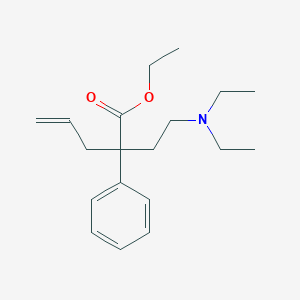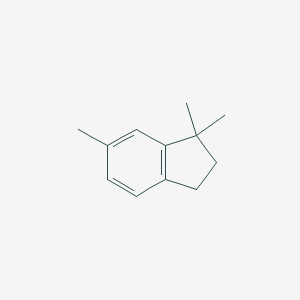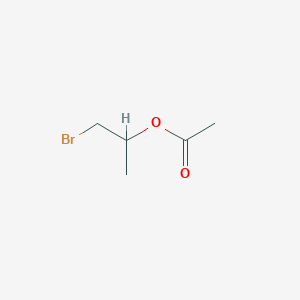
1-Bromopropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromopropan-2-yl acetate, also known as isopropyl acetate bromide, is a chemical compound with the molecular formula C5H9BrO2. It is commonly used as an intermediate in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 1-Bromopropan-2-yl acetate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a leaving group in substitution reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Bromopropan-2-yl acetate are not well studied. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is also a flammable liquid and should be handled with care.
Advantages And Limitations For Lab Experiments
1-Bromopropan-2-yl acetate has several advantages and limitations for lab experiments. Its high reactivity makes it a useful intermediate in organic synthesis. However, its toxicity and flammability make it a hazardous compound to handle. Proper safety precautions should be taken when working with this compound.
Future Directions
There are several future directions for the research on 1-Bromopropan-2-yl acetate. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a reagent in various chemical reactions. Additionally, the development of safer and more efficient synthesis methods for this compound is an important area of research.
Synthesis Methods
The synthesis of 1-Bromopropan-2-yl acetate can be achieved through the reaction of 1-Bromopropan-2-yl acetate alcohol with acetyl bromide. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The yield of the reaction can be improved by using excess acetyl bromide and removing the by-products through distillation.
Scientific Research Applications
1-Bromopropan-2-yl acetate is widely used as an intermediate in the synthesis of various organic compounds. It is commonly used in the pharmaceutical industry for the production of drugs such as antihistamines, antibiotics, and anti-inflammatory agents. It is also used in the production of fragrances, flavors, and solvents.
properties
CAS RN |
10299-39-5 |
|---|---|
Product Name |
1-Bromopropan-2-yl acetate |
Molecular Formula |
C5H9BrO2 |
Molecular Weight |
181.03 g/mol |
IUPAC Name |
1-bromopropan-2-yl acetate |
InChI |
InChI=1S/C5H9BrO2/c1-4(3-6)8-5(2)7/h4H,3H2,1-2H3 |
InChI Key |
SCEJYSVXKXSPQV-UHFFFAOYSA-N |
SMILES |
CC(CBr)OC(=O)C |
Canonical SMILES |
CC(CBr)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



